3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 338751-43-2
VCID: VC4218884
InChI: InChI=1S/C23H15F3N2O/c24-23(25,26)17-8-6-7-16(15-17)13-14-21-27-20-12-5-4-11-19(20)22(29)28(21)18-9-2-1-3-10-18/h1-15H/b14-13+
SMILES: C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)C(F)(F)F
Molecular Formula: C23H15F3N2O
Molecular Weight: 392.381

3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone

CAS No.: 338751-43-2

Cat. No.: VC4218884

Molecular Formula: C23H15F3N2O

Molecular Weight: 392.381

* For research use only. Not for human or veterinary use.

3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone - 338751-43-2

Specification

CAS No. 338751-43-2
Molecular Formula C23H15F3N2O
Molecular Weight 392.381
IUPAC Name 3-phenyl-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]quinazolin-4-one
Standard InChI InChI=1S/C23H15F3N2O/c24-23(25,26)17-8-6-7-16(15-17)13-14-21-27-20-12-5-4-11-19(20)22(29)28(21)18-9-2-1-3-10-18/h1-15H/b14-13+
Standard InChI Key PKQSKVJVZJICLK-BUHFOSPRSA-N
SMILES C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)C(F)(F)F

Introduction

3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone is a complex organic compound belonging to the quinazolinone class, which is known for its diverse biological activities and applications in pharmaceutical research. This compound combines a quinazolinone backbone with a styryl group and a trifluoromethyl substituent, enhancing its potential for various therapeutic uses.

Synthesis Methods

The synthesis of 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone typically involves multi-step reactions starting from simpler quinazolinone derivatives. Common methods include:

  • Condensation Reactions: Involving the reaction of quinazolinone precursors with styryl derivatives.

  • Cross-Coupling Reactions: Such as Suzuki or Heck reactions to introduce the styryl group.

Synthesis MethodStarting MaterialsConditions
CondensationQuinazolinone, Styryl DerivativeHigh Temperature, Acidic Conditions
Cross-CouplingQuinazolinone, Styryl HalidePalladium Catalyst, Base

Biological Activities

Quinazolinone derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity: Many quinazolinones exhibit potent antimicrobial effects against various pathogens.

  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell growth.

  • Neuroprotective Effects: Potential applications in neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Biological ActivityPotential Applications
AntimicrobialTreatment of Infections
AnticancerCancer Therapy
NeuroprotectiveNeurodegenerative Diseases

Spectral Information

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